Cas no 69603-99-2 (2-benzofurancarboxylic acid, 6-nitro-, ethyl ester)

2-Benzofurancarboxylic acid, 6-nitro-, ethyl ester is a nitro-substituted benzofuran derivative with applications in organic synthesis and pharmaceutical research. The compound features a benzofuran core functionalized with a carboxylic acid ester at the 2-position and a nitro group at the 6-position, offering reactivity for further derivatization. Its ethyl ester group enhances solubility in organic solvents, facilitating purification and handling in synthetic workflows. The nitro group serves as a versatile intermediate for reduction to amines or participation in nucleophilic aromatic substitution reactions. This compound is valued for its structural utility in constructing heterocyclic frameworks, particularly in medicinal chemistry for developing bioactive molecules. Storage under inert conditions is recommended to maintain stability.
2-benzofurancarboxylic acid, 6-nitro-, ethyl ester structure
69603-99-2 structure
Product Name:2-benzofurancarboxylic acid, 6-nitro-, ethyl ester
CAS No:69603-99-2
MF:C11H9NO5
MW:235.192863225937
CID:973910
PubChem ID:69806772
Update Time:2025-10-28

2-benzofurancarboxylic acid, 6-nitro-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-benzofurancarboxylic acid, 6-nitro-, ethyl ester
    • 2-Benzofurancarboxylic acid,6-nitro
    • 6-Nitro-benzofuran-2-carbonsaeure
    • 6-Nitrobenzofuran-2-carboxylic acid
    • 6-nitro-benzofuran-2-carboxylic acid ethyl ester
    • ethyl 6-nitrobenzofuran-2-carboxylate
    • SCHEMBL6509784
    • Ethyl6-nitrobenzofuran-2-carboxylate
    • ETHYL 6-NITRO-1-BENZOFURAN-2-CARBOXYLATE
    • 69603-99-2
    • SC5135
    • 2-Benzofurancarboxylic acid,6-nitro-,ethyl ester
    • DB-401550
    • Inchi: 1S/C11H9NO5/c1-2-16-11(13)10-5-7-3-4-8(12(14)15)6-9(7)17-10/h3-6H,2H2,1H3
    • InChI Key: WQYQMTBJIBKNEP-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)OCC)=CC2C=CC(=CC1=2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 235.04800
  • Monoisotopic Mass: 235.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 85.3A^2
  • XLogP3: 2.7

Experimental Properties

  • PSA: 85.26000
  • LogP: 3.04090

2-benzofurancarboxylic acid, 6-nitro-, ethyl ester Pricemore >>

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Additional information on 2-benzofurancarboxylic acid, 6-nitro-, ethyl ester

Introduction to 2-benzofurancarboxylic acid, 6-nitro-, ethyl ester (CAS No. 69603-99-2)

2-benzofurancarboxylic acid, 6-nitro-, ethyl ester, CAS No. 69603-99-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring system, and it is further modified by the presence of a nitro group at the 6-position and an ethyl ester substituent at the carboxyl position. The combination of these structural features makes it a valuable intermediate in synthetic chemistry and a potential candidate for further derivatization in medicinal chemistry applications.

The nitro group in 2-benzofurancarboxylic acid, 6-nitro-, ethyl ester plays a crucial role in its reactivity and potential biological activity. Nitro compounds are well-known for their ability to participate in various chemical transformations, including reduction to amino groups or further functionalization through diazotization or coupling reactions. These properties make it an attractive building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.

The ethyl ester functionality provides an additional layer of versatility to this compound. Ester groups are commonly used in organic synthesis as protecting groups or as reactive sites for further derivatization. In pharmaceutical applications, esters can influence the solubility, stability, and metabolic fate of drug molecules. The presence of an ethyl ester in 2-benzofurancarboxylic acid, 6-nitro-, ethyl ester suggests that it may be used to create more complex derivatives with tailored properties for drug development.

Recent research has highlighted the significance of benzofuran derivatives in medicinal chemistry. These compounds have shown promise as scaffolds for the development of drugs targeting various diseases, including cancer, inflammation, and infectious diseases. The structural motif of benzofuran is known to mimic natural products and bioactive molecules, making it a rich source of potential therapeutic agents.

One notable area of research involving benzofuran derivatives is their application as kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in diseases such as cancer. Several benzofuran-based inhibitors have been identified that target specific kinases with high selectivity. For instance, studies have demonstrated that nitro-substituted benzofurans can effectively inhibit the activity of certain kinases by binding to their active sites and disrupting normal signaling processes.

The nitro group in 2-benzofurancarboxylic acid, 6-nitro-, ethyl ester is particularly interesting in this context because it can be chemically modified to introduce additional functional groups. For example, reduction of the nitro group to an amino group can open up possibilities for further derivatization through amide bond formation or other reactions that are commonly employed in drug design.

Another area where 2-benzofurancarboxylic acid, 6-nitro-, ethyl ester may find utility is in the synthesis of antimicrobial agents. Antibacterial and antifungal drugs are essential for treating infections caused by resistant pathogens. Benzofuran derivatives have been reported to exhibit antimicrobial properties due to their ability to interact with biological targets in microorganisms. The presence of both a nitro group and an ester group provides multiple sites for chemical modification, allowing researchers to fine-tune the properties of these compounds for optimal antimicrobial activity.

Advances in computational chemistry have also contributed to the study of 2-benzofurancarboxylic acid, 6-nitro-, ethyl ester and its derivatives. Molecular modeling techniques can predict the binding modes of these compounds with biological targets, helping researchers design more effective drugs. Additionally, computational methods can be used to screen large libraries of compounds for potential activity against specific diseases.

The synthesis of 2-benzofurancarboxylic acid, 6-nitro-, ethyl ester involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nitration of benzofuran followed by esterification at the carboxyl position. These reactions often require specialized conditions and reagents but can be performed under standard laboratory conditions with appropriate precautions.

In conclusion, 2-benzofurancarboxylic acid, 6-nitro-, ethyl ester (CAS No. 69603-99-2) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications. Ongoing research continues to explore its reactivity and biological activity, paving the way for new drug discoveries and advancements in medicinal chemistry.

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